molecular formula C13H14N4O3 B2781131 1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea CAS No. 1396760-53-4

1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea

Cat. No. B2781131
CAS RN: 1396760-53-4
M. Wt: 274.28
InChI Key: JCGUUYRYICNYRV-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has been extensively studied for its potential use in scientific research applications. In

Scientific Research Applications

Antiproliferative Effects on Cancer Cells

One derivative, AKF-D52, has demonstrated significant antiproliferative effects on non-small cell lung cancer cells. It induces both caspase-dependent and -independent apoptotic cell death, and its efficacy extends to cytoprotective autophagy, showing potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).

Enzyme Inhibition and Anticancer Activity

Several urea derivatives have been synthesized and evaluated for their enzyme inhibitory activities against urease, β-glucuronidase, and snake venom phosphodiesterase, as well as their anticancer activities. Notably, N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed significant in vitro anticancer activity (Sana Mustafa et al., 2014).

Supramolecular Chemistry and Hydrogen Bonding

Studies on heterocyclic ureas have explored their conformational behavior and capacity to form multiply hydrogen-bonded complexes, revealing insights into the structural dynamics that could be leveraged for designing novel molecular assemblies (Perry S. Corbin et al., 2001).

Acetylcholinesterase Inhibition

Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has identified compounds with significant antiacetylcholinesterase activity, highlighting the potential for developing new treatments for diseases characterized by cholinergic dysfunction (J. Vidaluc et al., 1995).

Crystallographic Studies and Material Properties

The crystal structure of metobromuron, a phenylurea herbicide, illustrates the intricate hydrogen bonding and weak interactions that contribute to its stability, providing a foundation for the design of new herbicidal compounds with enhanced efficacy and stability (Gihaeng Kang et al., 2015).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-11-5-3-4-9(6-11)16-12(18)17-10-7-14-13(20-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGUUYRYICNYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea

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